N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the respective thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thienopyrimidine core.
Scientific Research Applications
N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have diverse biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and are known for their pharmacological properties.
Uniqueness
N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its piperidine moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
917909-07-0 |
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Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-4-9-21(10-5-1)15-7-3-2-6-14(15)20-16-13-8-11-22-17(13)19-12-18-16/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,18,19,20) |
InChI Key |
BEWHQYXUDDHBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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